(Dichloromethylene)dimethylammonium chloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (Dichloromethylene)dimethylammonium chloride can be synthesized through the reaction of dimethylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

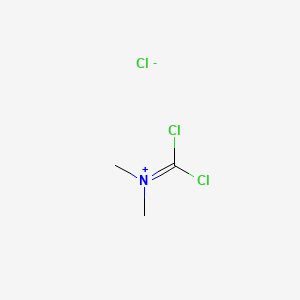

(CH₃)₂NH+COCl₂→(CH₃)₂N=CCl₂+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent safety protocols due to the hazardous nature of phosgene. The compound is usually produced in specialized facilities equipped to handle toxic gases and corrosive materials .

Análisis De Reacciones Químicas

Types of Reactions: (Dichloromethylene)dimethylammonium chloride primarily undergoes substitution reactions. It is known for introducing amide chloride groups into activated substrates, making it a valuable reagent in organic synthesis .

Common Reagents and Conditions:

Reagents: Common reagents used with this compound include dimethylamine and phosgene.

Conditions: Reactions typically occur under anhydrous conditions to prevent hydrolysis and ensure the stability of the compound.

Major Products: The major products formed from reactions involving this compound are amide chlorides, which are crucial intermediates in the synthesis of various organic compounds .

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent in Chemical Reactions

(Dichloromethylene)dimethylammonium chloride is recognized for its utility as a reagent in organic synthesis. It facilitates the formation of various organic compounds through halogenation reactions. Specifically, it can replace hydroxyl groups in alcohols and phenols with chlorine, leading to the formation of corresponding chlorinated derivatives. This property is particularly useful in synthesizing complex molecules in medicinal chemistry and materials science.

Table 1: Reactions Involving CDMAC

| Reaction Type | Example Compound | Product Type |

|---|---|---|

| Halogenation | Alcohols | Alkyl chlorides |

| Chlorination | Aromatic compounds | Chlorinated aromatics |

| Amide Formation | Carboxylic acids | Active esters |

| Aldehyde Introduction | Various substrates | Aldehydes |

Pharmaceutical Applications

Synthesis of Bioactive Compounds

In the pharmaceutical industry, this compound has been employed in the synthesis of bioactive compounds, including beta-lactams from beta-amino acids. Research indicates that CDMAC serves as an efficient reagent for these transformations, enhancing yields and reaction rates compared to traditional methods .

Case Study: Synthesis of Beta-Lactams

A study demonstrated that using CDMAC in the synthesis of beta-lactams resulted in higher yields (up to 90%) compared to conventional methods, showcasing its potential for streamlining drug development processes.

Environmental Applications

Wastewater Treatment

This compound has been investigated for its role in wastewater treatment, particularly in removing volatile organic compounds (VOCs) from industrial effluents. Research shows that activated carbon adsorption effectively reduces CDMAC levels in wastewater, highlighting its importance in environmental remediation efforts .

Table 2: Efficiency of CDMAC Removal Techniques

| Removal Technique | Efficiency (%) | Notes |

|---|---|---|

| Activated Carbon Adsorption | 85-95% | Effective for VOCs |

| Chemical Oxidation | 70-80% | Requires additional reagents |

| Biological Treatment | 60-70% | Slower process |

Mecanismo De Acción

Comparación Con Compuestos Similares

Didecyldimethylammonium chloride: A quaternary ammonium compound used as an antiseptic and disinfectant.

Dimethyldioctadecylammonium chloride: A longer-chain analogue used in similar applications.

Uniqueness: (Dichloromethylene)dimethylammonium chloride is unique due to its specific reactivity in forming amide chlorides, which distinguishes it from other quaternary ammonium compounds that are primarily used for their antimicrobial properties .

Actividad Biológica

(Dichloromethylene)dimethylammonium chloride, commonly referred to as DDAC, is a quaternary ammonium compound with significant biological activity. Its applications span various fields, particularly in agriculture and material science. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHClN

- Molecular Weight : 162.44 g/mol

- CAS Number : 33842-02-3

- Appearance : Light yellow crystalline solid

- Sensitivity : Moisture sensitive

Mechanisms of Biological Activity

DDAC exhibits notable antimicrobial properties , functioning primarily as a biocide and herbicide. Its mechanism involves disrupting microbial cell membranes, which leads to cell lysis and death. This property makes it effective against a range of pathogens, including bacteria and fungi.

Antimicrobial Efficacy

Research indicates that DDAC can inhibit the growth of various bacterial strains and fungi, making it valuable in agricultural applications for crop protection. The compound has been shown to enhance the efficacy of certain antibiotics when used in combination, suggesting potential for integrated pest management strategies .

Toxicity Profile

Despite its beneficial uses, DDAC is classified as a corrosive and toxic compound . It can cause severe skin burns and eye damage upon contact, as well as respiratory irritation if inhaled. Therefore, safety measures are crucial when handling this compound in both laboratory and field settings .

Comparative Analysis with Similar Compounds

The following table compares DDAC with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dimethylbenzylammonium chloride | CHClN | Commonly used disinfectant; broader spectrum antimicrobial activity |

| Benzalkonium chloride | CHClN | Widely used cationic surfactant with strong antimicrobial properties |

| Tetradecyltrimethylammonium bromide | CHBrN | Emulsifier in pharmaceuticals; longer carbon chain enhances hydrophobicity |

Uniqueness : DDAC's specific chlorinated structure contributes to its targeted biological activity against certain pathogens while being moisture sensitive, which is particularly valuable in agricultural applications where moisture control is crucial.

Case Studies and Research Findings

-

Antimicrobial Activity Against Pathogens :

A study demonstrated that DDAC effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as a disinfectant in agricultural settings. -

Synergistic Effects with Antibiotics :

Research indicated that when combined with certain antibiotics, DDAC enhanced their antimicrobial activity against resistant bacterial strains, suggesting its role in combating antibiotic resistance in agricultural practices . -

Toxicological Assessment :

A comprehensive toxicity study evaluated the effects of DDAC on non-target organisms, revealing significant impacts on aquatic life at certain concentrations. This underscores the need for careful application in agricultural contexts to mitigate environmental risks .

Propiedades

IUPAC Name |

dichloromethylidene(dimethyl)azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2N/c1-6(2)3(4)5/h1-2H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILYSFGDCDXQIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=C(Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.99 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33842-02-3 | |

| Record name | (Dichloromethylene)dimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033842023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (DICHLOROMETHYLENE)DIMETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCD42T0Q0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.